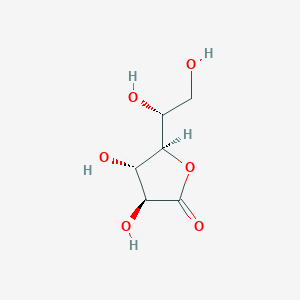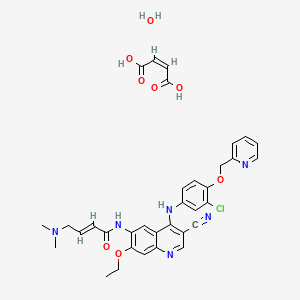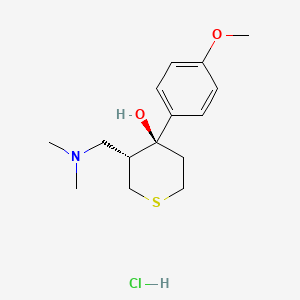
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a hydroxypropylthioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid typically involves multiple steps. One common method starts with the preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. This involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole in the presence of a base like caustic soda flakes and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to 110-115°C for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and efficiency. The process involves the use of simple equipment and readily available reagents. The crude product obtained from the reaction is purified through recrystallization using solvents like methylbenzene .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol: Shares the dichlorophenyl and imidazole moieties but lacks the hydroxypropylthioacetic acid group.
2-(2,4-Dichlorophenyl)-1H-imidazole: Contains the dichlorophenyl and imidazole groups but differs in the overall structure.
Uniqueness
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is unique due to the presence of the hydroxypropylthioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
87049-52-3 |
|---|---|
Molekularformel |
C14H14Cl2N2O3S |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylacetic acid |
InChI |
InChI=1S/C14H14Cl2N2O3S/c15-10-1-2-11(12(16)5-10)14(21,8-22-6-13(19)20)7-18-4-3-17-9-18/h1-5,9,21H,6-8H2,(H,19,20) |
InChI-Schlüssel |
ZRNDGQMFNWQSDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CSCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)





